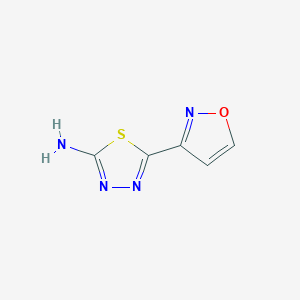
n-Methyl-1h-pyrazole-3-carboxamide
Descripción general
Descripción
“n-Methyl-1h-pyrazole-3-carboxamide” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of “n-Methyl-substituted pyrazole carboxamide” and dicarboxamide derivatives have been synthesized readily in one pot from the pyrazole-3-carboxylic and dicarboxylic acid chlorides with various sulfonamides .
Molecular Structure Analysis
The molecular structure of “this compound” has been characterized using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy techniques .
Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Chemical Synthesis and Isomer Differentiation : The synthesis and characterization of similar compounds, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, have been explored. These compounds often arise in the context of research chemicals, and differentiation between isomers is a key focus (McLaughlin et al., 2016).
Microwave-Assisted Synthesis : Rapid and efficient microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide has been reported. These compounds exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).
Biological Activity
Antifungal and Antimicrobial Properties : Some derivatives demonstrate moderate antifungal activities against phytopathogenic fungi (Wu et al., 2012).
Nematocidal Evaluation : Certain pyrazole carboxamide derivatives, including 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, show good nematocidal activity against M. incognita, although they have weak fungicidal activity (Zhao et al., 2017).
Anticancer Potential : Novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and studied for their antiproliferative effect on cancer cells. Their DNA-binding interactions have been investigated to interpret antitumor mechanisms (Lu et al., 2014).
Structural and Theoretical Studies
Crystal Structure Analysis : Research includes the synthesis of new pyrazole derivatives and their structural confirmation via various spectroscopic methods, leading to insights into molecular interactions and potential applications (Qiao et al., 2019).
- biological targets, elucidating their potential pharmacological properties. For instance, docking studies of pyrazole-carboxamide derivatives indicate significant inhibitory activity against Botrytis cinerea, a phytopathogenic fungus (Qiao et al., 2019).
Additional Research Applications
Metabolism Studies : The metabolism of pyrazole-containing synthetic cannabinoids, including their stability and transformation products, is a subject of research, highlighting the importance of understanding the metabolic fate of these compounds (Franz et al., 2017).
Inhibitory Activities : Research on derivatives like N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides explores their role as inhibitors for specific enzymes, demonstrating potential therapeutic applications (Allan et al., 2009).
Synthesis of Advanced Materials : The development of new methods for synthesizing pyrazole derivatives also contributes to the advancement of materials science, offering potential applications in various fields.
Mecanismo De Acción
Target of Action
n-Methyl-1h-pyrazole-3-carboxamide is a pyrazole derivative that has been studied for its antiproliferative activities Pyrazole derivatives are known to interact with a variety of targets, including tyrosine-protein kinase btk and poly adp-ribose polymerase (parp) .
Mode of Action
It’s known that pyrazole derivatives can irreversibly bind and inhibit their targets, leading to changes in cellular processes . For instance, Ibrutinib, a pyrazole derivative, irreversibly binds and inhibits tyrosine-protein kinase BTK .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound significantly impact its bioavailability and overall therapeutic potential .
Result of Action
This compound has been studied for its antiproliferative activities against the human cervical cancer cell line (HeLa) . According to the results, this compound showed significant antiproliferative activity . This suggests that the compound may have potential as a lead compound for developing novel anticancer agents .
Action Environment
Environmental factors such as ph, temperature, and the presence of other compounds can significantly influence the action and stability of chemical compounds .
Safety and Hazards
Propiedades
IUPAC Name |
N-methyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-5(9)4-2-3-7-8-4/h2-3H,1H3,(H,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIFIPICRBGFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



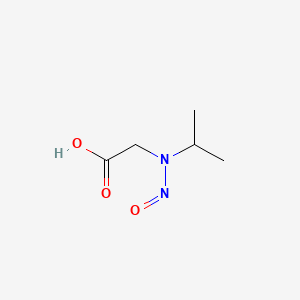


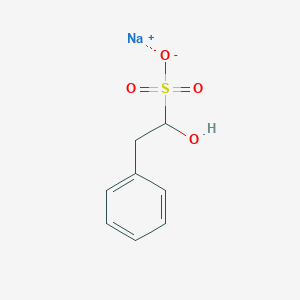
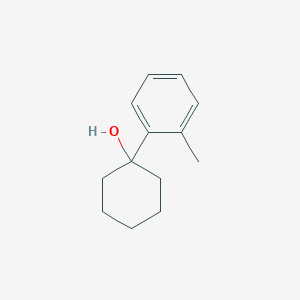


![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B3386081.png)
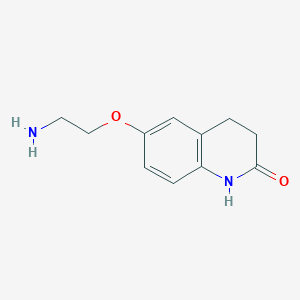


![4-[4-(ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3386100.png)
